molecular formula C8H7NOS2 B12936318 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one

7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B12936318
M. Wt: 197.3 g/mol
InChI Key: GZGLGHZXOQXMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one is an organosulfur compound with a unique structure that includes a benzothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves a copper-catalyzed cascade method. This method synthesizes the compound from 2-halo-N-(2-halophenyl)-acetamides and AcSH via an SN2/deacetylation/coupling process . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the copper-catalyzed cascade method mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazines.

Scientific Research Applications

7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This mechanism is particularly relevant in its potential use as an antitubercular agent .

Properties

Molecular Formula

C8H7NOS2

Molecular Weight

197.3 g/mol

IUPAC Name

7-sulfanyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H7NOS2/c10-8-4-12-7-3-5(11)1-2-6(7)9-8/h1-3,11H,4H2,(H,9,10)

InChI Key

GZGLGHZXOQXMDX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.